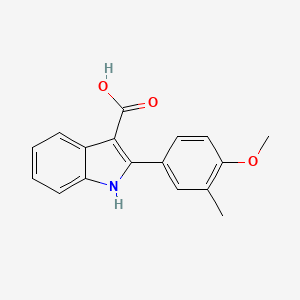
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid” is a derivative of indole, which is a heterocyclic compound. The indole ring is substituted at the 2-position with a 4-methoxy-3-methylphenyl group and at the 3-position with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The 4-methoxy-3-methylphenyl group would be attached to the 2-position of the indole ring, and the carboxylic acid group would be attached to the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. The presence of these groups could potentially make the compound more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar carboxylic acid group could potentially make the compound soluble in polar solvents. The compound could also exhibit acidic properties due to the presence of the carboxylic acid group .科学的研究の応用
Synthesis and Chemical Applications
Indole-Benzimidazole Derivatives Synthesis : Indole carboxylic acids, including derivatives similar to the compound , have been utilized as intermediates in the synthesis of novel indole-benzimidazole compounds. These compounds are prepared through the condensation of indole carboxylic acids with substituted o-phenylenediamines, highlighting their utility in creating complex heterocyclic structures (Xin-ying Wang et al., 2016).
Rh(III)-Catalyzed Selective Coupling : A Rh(III)-catalyzed selective coupling process involving N-methoxy-1H-indole-1-carboxamides demonstrates the versatility of indole derivatives in facilitating selective C-C and C-N bond formation, which is crucial for the development of diverse pharmaceuticals and organic materials (Jing Zheng, Yan Zhang, Sunliang Cui, 2014).
Spectroscopic Profiling and Computational Studies : Methyl 5-methoxy-1H-indole-2-carboxylate, a compound prepared from 5-methoxyindole-2-carboxylic acid, has been the subject of spectroscopic and computational studies. Its characterization sheds light on the electronic nature and reactivity of such molecules, providing a foundation for their application in the synthesis of biologically active molecules (M. Almutairi et al., 2017).
Biological and Pharmacological Applications
Potential Insulin Receptor Activators : Indole derivatives have been synthesized as potential insulin receptor activators, showcasing the therapeutic application possibilities of these compounds. The synthesis involves the conversion of 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid into a structure that could modulate insulin receptor activity, which is crucial for diabetes treatment (S. Chou et al., 2006).
Antioxidant and Cytotoxicity Properties : 6-Methoxytetrahydro-β-carboline derivatives, synthesized from reactions involving compounds similar to 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid, have been studied for their in vitro antioxidant and cytotoxicity properties. These findings illustrate the potential of indole derivatives in contributing to antioxidant therapies and their safety profile in non-tumor cell lines (T. B. Goh et al., 2015).
将来の方向性
特性
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-9-11(7-8-14(10)21-2)16-15(17(19)20)12-5-3-4-6-13(12)18-16/h3-9,18H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDAWRJNRYODEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)

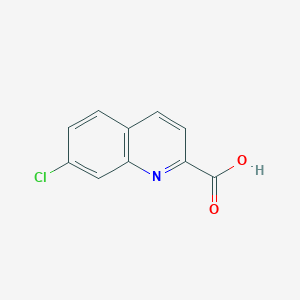
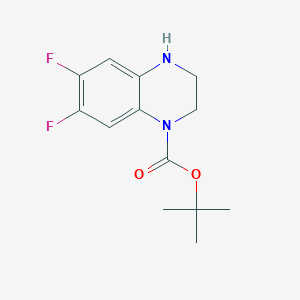
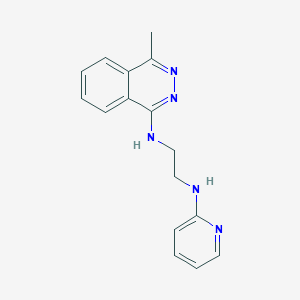

![5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)
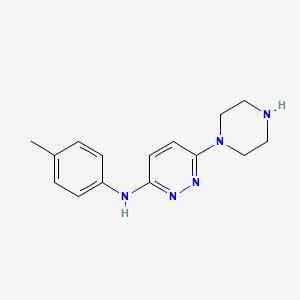

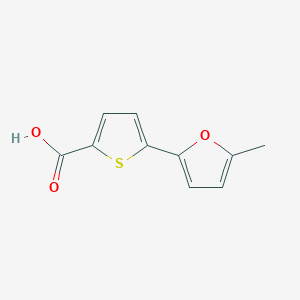

![3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416174.png)

![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)